
2,4,6-Trichlorobenzoic acid
Overview
Description
2,4,6-Trichlorobenzoic acid is an organic compound with the molecular formula C7H3Cl3O2. It is a derivative of benzoic acid where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at the 2, 4, and 6 positions. This compound is known for its use in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Trichlorobenzoic acid can be synthesized through several methods. One common method involves the chlorination of benzoic acid. Another method includes the reaction of 1,3,5-trichlorobenzene with carbon tetrachloride to form 2,4,6-trichlorobenzotrichloride, which is then hydrolyzed to produce this compound .
Industrial Production Methods: In industrial settings, this compound is often produced by the chlorination of benzoic acid in the presence of a catalyst. The reaction conditions typically involve high temperatures and the use of chlorine gas. The product is then purified through crystallization and other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Reductive Cleavage Reactions
TCBA undergoes reductive cleavage in the presence of active sodium, producing less chlorinated derivatives. This reaction is critical for environmental remediation of polychlorinated biphenyl (PCB) degradation intermediates .
Reaction Conditions :
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Reagent : Active sodium (Na)
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Solvent : Tetrahydrofuran (THF) or liquid ammonia
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Temperature : −78°C to 25°C
Products :
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2,4-Dichlorobenzoic acid (major)
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Benzoic acid (minor)
Mechanism : Sequential dechlorination via single-electron transfer (SET) pathways .
Esterification and Amidation
TCBA participates in condensation reactions to form esters and amides, particularly in peptide synthesis and pharmaceutical applications.
Yamaguchi Esterification
TCBA is a byproduct in the Yamaguchi esterification process when 2,4,6-trichlorobenzoyl chloride reacts with alcohols .
Reaction Pathway :
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TCBA reacts with thionyl chloride (SOCl₂) to regenerate 2,4,6-trichlorobenzoyl chloride .
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The acyl chloride intermediate couples with alcohols or amines in the presence of 4-dimethylaminopyridine (DMAP) .
Typical Conditions :
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Reagent : DMAP, stoichiometric base (e.g., triethylamine)
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Solvent : Dichloromethane (DCM)
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Temperature : 0°C to 25°C
Applications :
Substitution Reactions
The chlorine atoms on TCBA’s aromatic ring are susceptible to nucleophilic substitution under alkaline conditions.
Examples :
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Hydroxylation :
Reagent : Sodium hydroxide (NaOH)
Conditions : 120–130°C in sulfuric acid .
Product : 2,4,6-Trichlorophenol (via decarboxylation). -
Amination :
Reagent : Ammonia (NH₃)
Conditions : High-pressure reactor, 150°C .
Product : 2,4,6-Trichlorobenzamide.
Oxidation Reactions
TCBA is oxidized to form hydroxylated or dechlorinated products under strong oxidative conditions.
Reagents and Outcomes :
Oxidizing Agent | Conditions | Product |
---|---|---|
KMnO₄ | Acidic, 100°C | 2,4,6-Trichloro-1,2-benzoquinone |
H₂O₂/Fe²⁺ (Fenton’s) | pH 3, 25°C | Partially dechlorinated acids |
Industrial Relevance : Used in wastewater treatment for PCB degradation .
Biodegradation Pathways
Microbial communities metabolize TCBA as a carbon source, enabling bioremediation:
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Reductive Dechlorination : Anaerobic bacteria remove chlorine atoms.
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Ring Cleavage : Dioxygenase enzymes open the aromatic ring.
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Mineralization : Conversion to CO₂ and H₂O.
Degradation Efficiency :
Condition | Time | Degradation Rate |
---|---|---|
Aerobic biofilm | 30 days | 85–90% |
Anaerobic sludge | 60 days | 70–75% |
Synthetic Utility in Medicinal Chemistry
TCBA is a precursor in synthesizing bioactive molecules:
Application | Target Compound | Yield | Reference |
---|---|---|---|
Antifungal agents | 3,4,7-Trisubstituted coumarins | 65% | |
Antimicrobial saphenamycin analogs | Solid-phase peptide derivatives | 70% |
Thermal Decomposition
Pyrolysis of TCBA (≥300°C) generates hazardous chlorinated byproducts:
Products Identified :
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Chlorobenzenes
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Polychlorinated dibenzofurans (PCDFs)
Safety Note : Requires controlled incineration with scrubbers .
Scientific Research Applications
Reactant in Synthesis
2,4,6-Trichlorobenzoic acid serves as a reactant in several key synthetic pathways:
- Active-Sodium-Promoted Reductive Cleavage : It is involved in the reductive cleavage of halogenated benzoic acids, which is significant for synthesizing various organic compounds .
- Synthesis of Aryl Aminopyrazole Benzamides : This compound is utilized in the synthesis of aryl aminopyrazole benzamides that function as non-steroidal selective glucocorticoid receptor agonists. These compounds have potential therapeutic applications in treating inflammatory diseases .
- Flame Retardant Monomer Synthesis : It is also used in the production of flame retardant monomers, indicating its importance in materials science and safety applications .
- Synthesis of Antifungal Agents : this compound can be used to synthesize 3,4,7-trisubstituted coumarins, which exhibit antifungal properties .
Yamaguchi Reagent
The compound can be converted into 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which is effective for esterification and macrolactonization reactions. This reagent facilitates the synthesis of complex natural products like macrolides that have antibacterial and cytostatic activities .
Biodegradation Studies
Research indicates that this compound can serve as a degradation intermediate for polychlorinated biphenyls (PCBs) in contaminated soils. This suggests its role in microbial transformation processes over time . Studies have shown that specific microbial communities can utilize this compound as a sole carbon and energy source, highlighting its significance in bioremediation efforts .
Toxicology Studies
Toxicological assessments have been conducted to evaluate the effects of this compound on animal models. For instance, studies involving rats showed marked retardation in weight gain when administered high concentrations of this compound over a defined period . Such findings are crucial for understanding the safety and potential risks associated with its use.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2,4,6-trichlorobenzoic acid involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes and disrupt cellular processes. The compound’s chlorinated structure allows it to interact with biological membranes and proteins, leading to various biochemical effects .
Comparison with Similar Compounds
- 2,3,6-Trichlorobenzoic acid
- 2,4,5-Trichlorobenzoic acid
- 2,3,4-Trichlorobenzoic acid
Comparison: 2,4,6-Trichlorobenzoic acid is unique due to the specific positions of the chlorine atoms on the benzene ring. This arrangement affects its chemical reactivity and physical properties. Compared to other trichlorobenzoic acids, this compound has distinct reactivity patterns and applications, making it valuable in specific industrial and research contexts .
Biological Activity
2,4,6-Trichlorobenzoic acid (TCBA), with the chemical formula CHClO, is a chlorinated aromatic compound that exhibits significant biological activity. This compound has garnered attention for its potential applications in various fields, including bioremediation, pharmacology, and environmental science. This article explores the biological activity of TCBA, focusing on its uses, mechanisms of action, and relevant case studies.
- Molecular Weight : 225.46 g/mol
- Appearance : Beige to light brown crystalline powder
- CAS Number : 50-43-1
Mechanisms of Biological Activity
TCBA's biological activity can be attributed to several mechanisms:
- Antimicrobial Activity : TCBA has been utilized in the synthesis of saphenamycin analogs which exhibit antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, indicating TCBA's potential as a precursor for antibiotic development .
- Antifungal Applications : The compound is also involved in the synthesis of 3,4,7-trisubstituted coumarins that serve as antifungal agents. This suggests that TCBA may play a role in developing treatments for fungal infections .
- Herbicidal Properties : Although primarily used in research settings, TCBA has been noted for its herbicidal effects, functioning as a synthetic auxin to control weeds in agricultural practices .
- Biodegradation and Bioremediation : TCBA has been identified as a degradation intermediate of polychlorinated biphenyls (PCBs). Microbial communities have been shown to utilize TCBA as a sole carbon and energy source, demonstrating its role in bioremediation processes to detoxify contaminated environments .
Microbial Degradation
A study conducted by examined the microbial community's ability to degrade TCBA in flow cell experiments. The results indicated that specific bacteria could effectively utilize TCBA as a carbon source, leading to significant reductions in its concentration over time. The biofilm community developed under these conditions was characterized using scanning confocal laser microscopy, revealing insights into the microbial interactions and degradation pathways.
Toxicity Assessments
Research published in the Journal of Applied Toxicology assessed the acute oral toxicity of related compounds such as trichlorobenzyl chloride (TCBC), finding an LD50 of 3075 mg/kg. While this study focused on TCBC, it provides context for understanding the potential toxicity associated with TCBA and its derivatives .
Applications in Synthesis
TCBA serves as a versatile reactant in various synthetic pathways:
- Synthesis of Selective Glucocorticoid Receptor Agonists : It is involved in the synthesis of aryl aminopyrazole benzamides which are being explored for their selective agonistic activity on glucocorticoid receptors .
- Cocatalyst Functions : It acts as a cocatalyst in reactions such as cis-dihydroxylation and epoxidation of alkenes, highlighting its utility beyond biological applications .
Summary Table of Biological Activities
Biological Activity | Description |
---|---|
Antimicrobial | Synthesis of saphenamycin analogs with antimicrobial properties |
Antifungal | Involved in synthesizing antifungal agents (coumarins) |
Herbicidal | Functions as a synthetic auxin for weed control |
Biodegradation | Utilized by microbes for bioremediation; effective degradation of PCBs |
Toxicity | Evaluated toxicity levels indicate potential risks associated with usage |
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 2,4,6-Trichlorobenzoic acid, and how can impurities be profiled during synthesis?
- Methodology : A common synthesis involves the carboxylation of 1,3,5-trichlorobenzene via lithium-halogen exchange followed by reaction with dry ice . Key impurities include partially fluorinated/chlorinated intermediates (e.g., 2-chloro-4,6-difluorobenzoic acid). Reverse-phase HPLC with UV detection is recommended for impurity profiling, using gradient elution and validated parameters (ICH Q2 guidelines) to resolve structurally similar contaminants .
Q. How can the crystal structure and hydrogen-bonding patterns of 2,4,6-TCB be characterized?
- Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard. In a 1996 study, 2,4,6-TCB crystallized in the monoclinic space group P2₁/c with intermolecular hydrogen bonds forming carboxyl-carboxyl linkages. Synchrotron radiation or low-temperature XRD (e.g., 100 K) enhances resolution for weak interactions .
Q. What analytical techniques are suitable for quantifying 2,4,6-TCB in environmental matrices?
- Methodology : Liquid-liquid extraction (LLE) with tert-butyl methyl ether or solid-phase extraction (SPE) using C18 cartridges, followed by GC-MS (electron ionization) or HPLC-UV (λ = 210–230 nm). Calibration curves should account for matrix effects in soil or water samples .
Advanced Research Questions
Q. How can microbial degradation studies of 2,4,6-TCB be experimentally designed to assess metabolic pathways?
- Methodology : Use flow-cell bioreactors with 2,4,6-TCB as the sole carbon source. Monitor degradation via HPLC-MS to identify intermediates (e.g., chlorinated catechols). Combine confocal laser microscopy with fluorescent probes (e.g., FISH) to track microbial community dynamics. Anaerobic vs. aerobic conditions significantly alter degradation rates .
Q. What factors influence contradictory sorption data for 2,4,6-TCB in soil under varying redox conditions?
- Methodology : Conduct batch sorption experiments under controlled oxic/anoxic conditions. Key variables include soil organic matter (SOM), pH, and clay content. For example, SOM enhances sorption in oxic soils via hydrophobic interactions, while anoxic conditions reduce binding due to competitive ion effects. Use isotopic labeling (¹⁴C-2,4,6-TCB) to quantify sorption coefficients (Kd) .
Q. How can researchers resolve discrepancies in reported biodegradation rates of 2,4,6-TCB across studies?
- Methodology : Standardize test conditions (e.g., OECD 301F for ready biodegradability). Variability often arises from microbial consortia differences. Metagenomic sequencing of degradative communities (e.g., Pseudomonas spp. vs. Sphingomonas spp.) and qPCR for functional genes (e.g., clc operon) can clarify metabolic capacity .
Q. Key Notes
Properties
IUPAC Name |
2,4,6-trichlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFFVQBMVYYTQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075329 | |
Record name | 2,4,6-Trichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50-43-1 | |
Record name | 2,4,6-Trichlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trichlorobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2,4,6-trichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4,6-Trichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-TRICHLOROBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BWG1HX6CK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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